molecular formula C11H11ClF2O2 B595718 Tert-butyl 5-chloro-2,4-difluorobenzoate CAS No. 1354961-13-9

Tert-butyl 5-chloro-2,4-difluorobenzoate

Cat. No.: B595718
CAS No.: 1354961-13-9
M. Wt: 248.654
InChI Key: JXZKTDJNUFYICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloro-2,4-difluorobenzoate typically involves the esterification of 5-chloro-2,4-difluorobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste .

Scientific Research Applications

Properties

IUPAC Name

tert-butyl 5-chloro-2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKTDJNUFYICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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